![molecular formula C13H17BrO B13154574 ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene
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Overview
Description
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a pent-4-en-1-yloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and 4-penten-1-ol.
Bromination: The bromination of 4-penten-1-ol is carried out using hydrobromic acid (HBr) to yield 2-(bromomethyl)pent-4-en-1-ol.
Etherification: The final step involves the etherification of benzyl alcohol with 2-(bromomethyl)pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Utilizing large reactors for the bromination step to ensure consistent and efficient production.
Continuous Etherification: Implementing continuous flow reactors for the etherification step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include azides or thiocyanates.
Oxidation: Products include aldehydes or carboxylic acids.
Addition: Products include saturated hydrocarbons.
Scientific Research Applications
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, while the double bond in the pent-4-en-1-yl group allows for addition reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pent-4-en-1-yloxymethyl group.
4-Penten-1-ol: Contains the pent-4-en-1-yl group but lacks the benzene ring.
Benzyl Alcohol: Contains the benzene ring but lacks the bromomethyl and pent-4-en-1-yloxymethyl groups.
Uniqueness
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a pent-4-en-1-yloxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.
Biological Activity
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene, also known by its CAS number 1602904-10-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H21BrO
- Molecular Weight : 285.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure suggests potential for:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : The compound could interact with receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Potential effectiveness against bacteria and fungi. |
Anticancer | Inhibition of cancer cell proliferation in vitro and in vivo models. |
Anti-inflammatory | Reduction in inflammatory markers in experimental models. |
Neuroprotective | Potential protective effects on neuronal cells, possibly relevant for neurodegenerative diseases. |
Case Studies
-
Anticancer Activity
- A study investigated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.
-
Antimicrobial Properties
- In vitro assays demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Neuroprotective Effects
- Research involving neuroblastoma cells indicated that treatment with the compound led to decreased levels of oxidative stress markers, suggesting a protective role against neuronal damage.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
Enzyme Interaction Studies
Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. For instance:
- Monoamine Oxidase (MAO) : Inhibition studies revealed that the compound may modulate neurotransmitter levels by affecting MAO activity, which is crucial for neurotransmitter metabolism.
Cytotoxicity Assays
Cytotoxicity assays performed on various cell lines have provided insights into the safety profile and therapeutic window of the compound:
- Cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SH-SY5Y (neuroblastoma) were used to assess cytotoxic effects, with IC50 values indicating selective toxicity towards cancerous cells compared to non-cancerous cells.
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-(bromomethyl)pent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
InChI Key |
ZTYVMRGAWLVSRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
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